molecular formula C5H12ClF2NO B2928900 2-Amino-4,4-difluoro-2-methylbutan-1-OL hcl CAS No. 2375259-78-0

2-Amino-4,4-difluoro-2-methylbutan-1-OL hcl

Cat. No. B2928900
CAS RN: 2375259-78-0
M. Wt: 175.6
InChI Key: NCGHJYSKCVXLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2375259-78-0 . It is a white crystalline powder with the chemical formula C5H12F2NO•HCl. The molecular weight of this compound is 175.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Research indicates that fluorinated amino acids, such as those derived from 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl, are valuable for the synthesis of compounds with significant pharmaceutical potential. For example, the stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved. These compounds are of interest due to their potential in drug design, demonstrating the critical role of fluorinated intermediates in medicinal chemistry (Pigza, Quach, & Molinski, 2009).

Biofuel Production

The compound has implications in biofuel production, particularly in the synthesis of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel. Modifications to the amino acid pathway in recombinant organisms under anaerobic conditions have shown promise for economically competitive biofuel production. This highlights the versatility of compounds derived from 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl in renewable energy research (Bastian et al., 2011).

Corrosion Inhibition

Research into corrosion science has explored derivatives of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl as potent corrosion inhibitors. These compounds demonstrate high inhibition efficiency due to strong adsorption capabilities on metal surfaces, highlighting their potential in protecting industrial materials from corrosion (Yüce et al., 2014).

Drug Design

The compound's derivatives are significant in drug design, where enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are sought after as bioisosteres of the leucine moiety. This aspect underlines the importance of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl in synthesizing compounds for therapeutic applications, particularly in the design of inhibitors for diseases like HCV (Hu & Han, 2008).

Asymmetric Synthesis

The application of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl extends to the field of asymmetric synthesis, where methods have been developed for large-scale preparation of fluorinated amino acids. This showcases the compound's role in producing enantiomerically pure substances, crucial for the pharmaceutical industry (Han et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4,4-difluoro-2-methylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHJYSKCVXLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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